1H-[1,2,4]Triazino[6,5-b]indole-3-thiol
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Overview
Description
1H-[1,2,4]Triazino[6,5-b]indole-3-thiol is a heterocyclic compound that has garnered significant interest in medicinal and organic chemistry. This compound is known for its diverse biological activities, including antimalarial, antidepressant, and antileishmanial properties . The unique structure of this compound makes it a valuable candidate for drug development and other scientific research applications.
Preparation Methods
The synthesis of 1H-[1,2,4]Triazino[6,5-b]indole-3-thiol typically involves the condensation of isatins with thiosemicarbazide. One method includes refluxing a mixture of isatin and thiocarbohydrazide in glacial acetic acid . Another approach involves the use of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . These reactions are usually carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-[1,2,4]Triazino[6,5-b]indole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dimethylformamide, and catalysts to enhance reaction rates. Major products formed from these reactions include various substituted triazinoindole derivatives, which can exhibit different biological activities.
Scientific Research Applications
1H-[1,2,4]Triazino[6,5-b]indole-3-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activities make it a valuable tool for studying cellular processes and developing new therapeutic agents.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-[1,2,4]Triazino[6,5-b]indole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to ferrous ions, which can inhibit the proliferation of cancer cells by inducing apoptosis through the mitochondrial pathway . This compound can also interact with DNA, leading to the inhibition of DNA replication and transcription in certain pathogens.
Comparison with Similar Compounds
1H-[1,2,4]Triazino[6,5-b]indole-3-thiol can be compared with other similar compounds such as:
Indolo[2,3-b]quinoxalines: These compounds are important DNA intercalating agents with antiviral and cytotoxic activity.
1,2,4-Triazino[5,6-b]indole derivatives: These derivatives have been reported to have potent antimalarial, antidepressant, and antileishmanial activity.
The uniqueness of this compound lies in its specific biological activities and its ability to form various substituted derivatives, which can be tailored for specific applications.
Properties
IUPAC Name |
2,9-dihydro-[1,2,4]triazino[6,5-b]indole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S/c14-9-11-7-5-3-1-2-4-6(5)10-8(7)12-13-9/h1-4H,(H,10,12)(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSGXOVJJSKNAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=S)NN=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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